molecular formula C20H13Cl2FN2O B11083090 2-(2,3-dichlorophenyl)-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one

2-(2,3-dichlorophenyl)-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11083090
M. Wt: 387.2 g/mol
InChI Key: CXBNNHQQZLDAPS-UHFFFAOYSA-N
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Description

2-(2,3-dichlorophenyl)-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dichlorophenyl)-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of 2,3-dichloroaniline with 4-fluorobenzaldehyde in the presence of a suitable catalyst. This reaction is followed by cyclization to form the quinazolinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dichlorophenyl)-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(2,3-dichlorophenyl)-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2,3-dichlorophenyl)-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one include other quinazolinone derivatives, such as:

  • 2-(2,3-dichlorophenyl)-3-phenylquinazolin-4(3H)-one
  • 2-(2,3-dichlorophenyl)-3-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one

Uniqueness

What sets this compound apart from similar compounds is its unique combination of halogenated phenyl groups, which can influence its biological activity and chemical reactivity. The presence of both chlorine and fluorine atoms in the phenyl rings can enhance its binding affinity to certain molecular targets and improve its stability under various conditions.

Properties

Molecular Formula

C20H13Cl2FN2O

Molecular Weight

387.2 g/mol

IUPAC Name

2-(2,3-dichlorophenyl)-3-(4-fluorophenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C20H13Cl2FN2O/c21-16-6-3-5-15(18(16)22)19-24-17-7-2-1-4-14(17)20(26)25(19)13-10-8-12(23)9-11-13/h1-11,19,24H

InChI Key

CXBNNHQQZLDAPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=C(C(=CC=C3)Cl)Cl)C4=CC=C(C=C4)F

Origin of Product

United States

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